molecular formula C7H3Cl2N3O B7934283 5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one

5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B7934283
M. Wt: 216.02 g/mol
InChI Key: RSFOPHFEGIMSKX-UHFFFAOYSA-N
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Description

The compound with the identifier “5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing quality control measures to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, reduction reactions may produce reduced forms of the compound, and substitution reactions may produce substituted derivatives.

Scientific Research Applications

5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one has various scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in chemical synthesis.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one include other chemical entities with related structures or functional groups. These may include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOPHFEGIMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(N=C1Cl)Cl)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.